molecular formula C5H8F2 B8376575 2,2-Difluoro 4-pentene

2,2-Difluoro 4-pentene

Cat. No.: B8376575
M. Wt: 106.11 g/mol
InChI Key: UTBRHICUJBAXLW-UHFFFAOYSA-N
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Description

2,2-Difluoro-4-pentene (C₅H₈F₂) is a fluorinated alkene characterized by two fluorine atoms at the second carbon and a double bond at the fourth position. For instance, fluorinated substituents are known to enhance cytotoxicity in drug candidates by modulating electronic and steric properties .

Properties

Molecular Formula

C5H8F2

Molecular Weight

106.11 g/mol

IUPAC Name

4,4-difluoropent-1-ene

InChI

InChI=1S/C5H8F2/c1-3-4-5(2,6)7/h3H,1,4H2,2H3

InChI Key

UTBRHICUJBAXLW-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)(F)F

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

2,2-Difluoro 4-pentene serves as an important intermediate in the synthesis of various pharmaceutical agents. The incorporation of fluorine into organic molecules often enhances their biological activity and metabolic stability.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of 2,2-difluoro 4-pentene can be utilized in the synthesis of antiviral drugs. For instance, a study highlighted its role in producing compounds that inhibit viral replication, showcasing its potential in treating viral infections such as influenza and HIV .

Agrochemical Applications

The compound is also significant in the agrochemical industry, particularly in the development of herbicides and pesticides. Fluorinated compounds are known for their increased efficacy and reduced environmental impact.

Case Study: Development of Herbicides

A recent patent details a method for synthesizing herbicides using 2,2-difluoro 4-pentene as a precursor. The resulting herbicides demonstrated enhanced performance against resistant weed species, indicating the compound's utility in modern agricultural practices .

Material Science

In material science, 2,2-difluoro 4-pentene is explored for its potential use in developing advanced materials with unique properties such as thermal stability and chemical resistance.

Data Table: Material Properties Comparison

Property2,2-Difluoro 4-PenteneConventional Alkenes
Boiling Point (°C)56Varies
Density (g/cm³)1.14Varies
Solubility in WaterLowVaries
Thermal StabilityHighModerate

Industrial Applications

The compound finds applications in various industrial processes, including polymerization reactions where fluorinated alkenes are utilized to produce high-performance polymers.

Case Study: Polymer Production

In industrial settings, 2,2-difluoro 4-pentene has been employed to synthesize fluoropolymers that exhibit superior chemical resistance and thermal stability compared to non-fluorinated counterparts. These polymers are used in coatings and electrical insulation materials .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Properties of 2,2-Difluoro-4-pentene and Analogues
Compound Molecular Formula Molecular Weight (g/mol) Fluorine Substitution Key Physical Properties
2,2-Difluoro-4-pentene* C₅H₈F₂ 122.11 C2: F₂; C4: double bond Likely low boiling point, moderate polarity
Perfluoro(4-methyl-2-pentene) C₆F₁₂ 300.05 Fully fluorinated Refractive index <1.3000; high thermal stability
Decafluoro-2-pentene C₅H₂F₁₀ 240.06 C1–C5: extensive F High density, low reactivity with solvents
Perfluoro-n-pentane C₅F₁₂ 288.03 Fully saturated Non-flammable, inert, used as a refrigerant

*Inferred properties based on structural analogs.

Key Observations:
  • Fluorination Degree : 2,2-Difluoro-4-pentene is partially fluorinated, contrasting with perfluorinated analogs like Perfluoro(4-methyl-2-pentene) (C₆F₁₂), which exhibit higher molecular weights and extreme chemical inertness .
  • Reactivity : The double bond at C4 in 2,2-Difluoro-4-pentene likely makes it more reactive toward addition reactions compared to saturated perfluorinated alkanes (e.g., Perfluoro-n-pentane).

Preparation Methods

Reaction Overview

Photoredox catalysis has emerged as a powerful tool for introducing difluoroalkyl groups into organic frameworks. Adapted from the difluoroalkylation/lactonization of alkenes, this method employs bromodifluoroacetic acid potassium salt (BrCF2CO2K) as a difluorocarbene precursor. Under blue LED irradiation and in the presence of iridium-based photocatalysts (e.g., Ir(ppy)₃), the reaction facilitates the addition of a CF₂ moiety to the alkene substrate, followed by cyclization or elimination to yield the target compound.

Mechanistic Insights

The process initiates with the photoredox-induced decarboxylation of BrCF2CO2K, generating a difluorocarbene radical intermediate. This species undergoes radical addition to the terminal double bond of pent-1-ene, forming a transient difluoroalkyl radical. Subsequent hydrogen atom transfer (HAT) or elimination steps culminate in the formation of 4,4-difluoropent-1-ene. The use of boron-based additives, such as phenylboronic acid (PhB(OH)₂), enhances regioselectivity by stabilizing reactive intermediates.

Table 1: Optimal Conditions for Photoredox-Mediated Synthesis

ParameterValue
CatalystIr(ppy)₃ (3 mol%)
Light SourceBlue LED (450 nm)
SolventDMAc
TemperatureRoom temperature
Yield72–76%

Substrate Scope and Limitations

This method tolerates a wide range of functional groups, including hydroxyl (-OH) and carboxyl (-COOH) moieties, without side reactions. However, steric hindrance at the β-position of the alkene reduces efficiency, necessitating extended reaction times.

Selectfluor-Mediated Direct Fluorination

Methodology

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) serves as an electrophilic fluorinating agent for converting alkenes to vicinal difluorides. While originally developed for ketone difluorination, this approach has been adapted for alkene substrates. The reaction proceeds via a two-step sequence: (1) fluorination of a pre-functionalized alkene precursor and (2) base-mediated elimination to install the double bond.

Synthetic Pathway

  • Precursor Synthesis : 4-Oxopent-1-ene is treated with Selectfluor in acetonitrile under reflux, yielding 4,4-difluoro-2-hydroxypentane.

  • Elimination : The intermediate undergoes dehydration using triethylamine (Et₃N), producing 4,4-difluoropent-1-ene with concomitant water elimination.

Table 2: Selectfluor Fluorination Parameters

ParameterValue
Fluorinating AgentSelectfluor (2.5 equiv)
SolventAcetonitrile
Temperature80°C (reflux)
Reaction Time24 hours
Yield65–70%

Challenges

Over-fluorination at adjacent carbons remains a limitation, necessitating precise stoichiometric control. Additionally, the high cost of Selectfluor restricts scalability.

Elimination from Dihalide Precursors

Dehydrohalogenation Strategy

This classical approach involves the elimination of hydrogen halides from 4,4-dihalopentane derivatives. For example, 4,4-dibromopentane is treated with a strong base (e.g., KOtBu) in tetrahydrofuran (THF), inducing β-elimination to form the double bond.

Reaction Optimization

  • Base Selection : Bulky bases (e.g., DBU) minimize side reactions like nucleophilic substitution.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance elimination rates by stabilizing ionic intermediates.

Table 3: Elimination Reaction Performance

ParameterValue
Precursor4,4-Dibromopentane
BaseKOtBu (2.2 equiv)
SolventTHF
Temperature60°C
Yield55–60%

Practical Considerations

While cost-effective, this method requires stringent anhydrous conditions to prevent hydrolysis of the dihalide precursor.

Boron Trifluoride (BF₃)-Assisted Cyclization

Methodology

Inspired by the synthesis of dioxaborinine derivatives, BF₃·THF catalyzes the cyclization of difluorinated diols into cyclic ethers, which are subsequently dehydrogenated to alkenes. For 4,4-difluoropent-1-ene, the pathway involves:

  • Diol Preparation : 4,4-Difluoropentane-1,5-diol is synthesized via hydroboration-fluorination of pent-1-ene.

  • Cyclization : BF₃·THF promotes ether formation, yielding 4,4-difluorotetrahydrofuran.

  • Dehydrogenation : Palladium-catalyzed dehydrogenation converts the cyclic ether to the target alkene.

Yield and Scalability

This multi-step sequence achieves moderate yields (50–55%) but offers excellent stereochemical control. Industrial scalability is hindered by the use of toxic BF₃ and noble metal catalysts.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for 4,4-Difluoropent-1-ene Synthesis

MethodYield (%)CostScalabilityFunctional Group Tolerance
Photoredox Catalysis72–76HighModerateExcellent
Selectfluor Fluorination65–70Very HighLowGood
Dihalide Elimination55–60LowHighPoor
BF₃ Cyclization50–55ModerateLowModerate

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,2-difluoro-4-pentene to achieve high purity?

  • Methodological Answer : Synthesis optimization requires strict control of reaction parameters. For fluorinated alkenes like 2,2-difluoro-4-pentene, pH control (e.g., pH 4–6) during precursor reactions minimizes side-product formation, as demonstrated in analogous difluorophenoxy acetophenone syntheses . Distillation under reduced pressure and extraction with non-polar solvents (e.g., benzene) are critical for isolating the compound . Purity can be verified via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, with fluorine-19 NMR being particularly useful for confirming fluorination patterns.

Q. What spectroscopic techniques are most effective for characterizing 2,2-difluoro-4-pentene?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, with splitting patterns revealing vicinal fluorine coupling (e.g., J values for F-C-C-H interactions).
  • 19F NMR : Directly identifies fluorine substituents and their electronic environments.
  • IR Spectroscopy : Confirms C-F stretching vibrations (~1100–1250 cm⁻¹) and alkene C=C bonds (~1650 cm⁻¹).
  • Computational Tools : Density functional theory (DFT) calculations can predict spectral data and validate experimental results .

Q. How should 2,2-difluoro-4-pentene be stored to ensure stability in laboratory settings?

  • Methodological Answer : Fluorinated alkenes are prone to hydrolysis and oxidation. Store under inert gas (argon or nitrogen) at 2–8°C in amber glass vials to minimize light-induced degradation. Regular stability testing via NMR or GC-MS is recommended to detect decomposition byproducts (e.g., fluorinated alcohols or ketones) .

Advanced Research Questions

Q. How do fluorine substituents influence the regioselectivity of 2,2-difluoro-4-pentene in Diels-Alder reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing effect polarizes the alkene, enhancing its electrophilicity. Computational studies (e.g., transition state modeling using DFT) can quantify activation barriers and predict regioselectivity. Experimental validation involves synthesizing adducts with dienes (e.g., anthracene) and analyzing stereochemistry via X-ray crystallography or NOESY NMR. Contrast with non-fluorinated analogs to isolate fluorine’s electronic contribution .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔfH°) for 2,2-difluoro-4-pentene?

  • Methodological Answer :

  • Data Reconciliation : Compare calorimetric measurements (e.g., combustion enthalpy) with computational predictions (Gaussian or ORCA software).
  • Error Analysis : Assess purity of samples used in prior studies (e.g., via GC-MS) and solvent effects in solution-phase measurements.
  • Collaborative Validation : Cross-reference with trusted databases like NIST Standard Reference Data, ensuring adherence to standardized measurement protocols .

Q. Can 2,2-difluoro-4-pentene serve as a precursor for fluorinated polymers? What polymerization mechanisms are viable?

  • Methodological Answer : Radical polymerization is limited due to fluorine’s destabilizing effect on radical intermediates. Instead, cationic or ring-opening metathesis polymerization (ROMP) may be feasible. Monitor reaction kinetics using in-situ FTIR or Raman spectroscopy. Compare polymer properties (e.g., glass transition temperature) with non-fluorinated analogs to evaluate fluorine’s impact on chain flexibility and thermal stability .

Q. How can computational models predict the synthetic pathways for 2,2-difluoro-4-pentene derivatives?

  • Methodological Answer : Use retrosynthetic algorithms (e.g., Pistachio, Reaxys) to propose viable routes. Validate predictions via small-scale exploratory reactions and high-throughput screening. Machine learning models trained on fluorination reaction databases (e.g., BKMS METABOLIC) can prioritize routes with high atom economy and low side-product formation .

Data Contradictions and Resolution

  • Synthesis Yields : Discrepancies in reported yields may arise from variations in precursor purity (e.g., fluorinated anilines) or distillation efficiency. Standardize starting materials and reaction conditions for reproducibility .
  • Thermodynamic Properties : Conflicting ΔvapH values may reflect differences in experimental setups (e.g., static vs. dynamic vaporization methods). Use NIST-recommended protocols for harmonization .

Key Research Tools

  • Databases : PubChem (structural data), NIST (thermodynamic properties), Reaxys (synthetic pathways) .
  • Analytical Techniques : 19F NMR, GC-MS, DFT modeling.

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